1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a 1,2,3-triazole ring and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. The triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-10-7-16(8-11-20)21-12-9-18-19-21/h5-6,9,12-13,16H,1-4,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYBSUUZURJPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine
This compound (synthesized via CuAAC, similar to the target molecule) replaces the tetrahydronaphthalene sulfonyl group with a benzyl substituent . Key differences include:
- Steric Profile : The planar phenyl group in the benzyl derivative may offer less steric hindrance compared to the tetrahydronaphthalene system.
Piperidine-Tetrazole Derivatives
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, phosphate (1:1) replaces the triazole with a tetrazole ring . Differences include:
- Heterocycle Properties : Tetrazoles (4 nitrogen atoms) are more acidic (pKa ~4.9) than triazoles (pKa ~10.3), influencing solubility and bioavailability.
- Synthetic Routes : Tetrazoles are often synthesized via [2+3] cycloadditions involving nitriles and azides, unlike CuAAC for triazoles.
Functionalized Triazole Derivatives
Compounds like (16) and (17) from incorporate triazoles linked to fluorinated chains and carbohydrate moieties. These structures highlight:
- Fluorination : The heptadecafluoroundecanamido group in (16) enhances lipophilicity and metabolic resistance compared to the target compound’s tetrahydronaphthalene group.
- Biological Targeting : Sugar-linked triazoles (e.g., (17) ) may prioritize carbohydrate-binding proteins, whereas the sulfonyl group in the target compound could favor sulfonamide-sensitive targets.
Research Findings and Implications
- Triazole vs. Tetrazole : Triazoles offer better stability under physiological conditions, while tetrazoles may improve solubility in acidic environments .
- Substituent Impact : Sulfonyl groups enhance electrophilicity and binding to serine proteases or sulfonamide receptors, whereas benzyl groups are more inert .
- Synthetic Efficiency : CuAAC remains the gold standard for triazole synthesis, but fluorinated derivatives require additional optimization .
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